molecular formula C7H11N3O B13327145 6-Methoxy-N3-methylpyridine-2,3-diamine

6-Methoxy-N3-methylpyridine-2,3-diamine

Cat. No.: B13327145
M. Wt: 153.18 g/mol
InChI Key: IFCBMQHLEKIQPO-UHFFFAOYSA-N
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Description

6-Methoxy-N3-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H13Cl2N3O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its stability and solubility in water, making it a valuable substance for scientific research and industrial applications .

Preparation Methods

The synthesis of 6-Methoxy-N3-methylpyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with methoxy and methyl groups under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with methanol and methylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The compound is then purified through crystallization or other separation techniques to achieve the required quality standards .

Chemical Reactions Analysis

6-Methoxy-N3-methylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

6-Methoxy-N3-methylpyridine-2,3-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various chemical transformations.

    Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments. Its ability to interact with biological molecules makes it valuable for studying enzyme functions and protein interactions.

    Medicine: Research has explored its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-N3-methylpyridine-2,3-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .

Comparison with Similar Compounds

6-Methoxy-N3-methylpyridine-2,3-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

6-methoxy-3-N-methylpyridine-2,3-diamine

InChI

InChI=1S/C7H11N3O/c1-9-5-3-4-6(11-2)10-7(5)8/h3-4,9H,1-2H3,(H2,8,10)

InChI Key

IFCBMQHLEKIQPO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(C=C1)OC)N

Origin of Product

United States

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